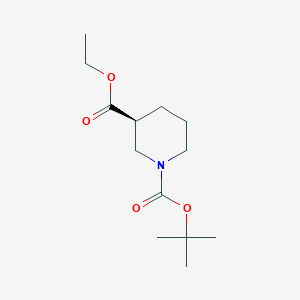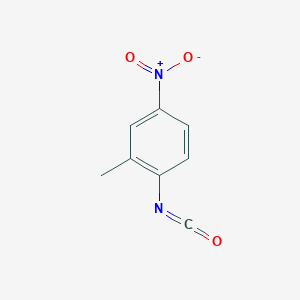
2-甲基-4-硝基苯基异氰酸酯
描述
2-Methyl-4-nitrophenyl isocyanate (2-MNP) is an important organic compound used in a variety of scientific research applications. It is a colorless liquid and is a derivative of isocyanic acid. 2-MNP is used as a reagent in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and materials. It is also used in the production of polyurethanes, polyureas, and polyisocyanates.
科学研究应用
振动和构象分析
2-甲基-4-硝基苯基异氰酸酯及其类似物已被研究其振动光谱和构象分析。这些研究涉及振动光谱和密度泛函理论(DFT)计算等方法,为这些化合物的物理和化学性质提供了见解。例如,Tonannavar等人(2012年)对类似化合物的振动光谱和构象方面进行了详细分析(Tonannavar et al., 2012)。
化学合成和反应
4-硝基苯基异氰酸酯,一个密切相关的化合物,已被用于各种化学合成。例如,其与烷基铵盐氯化物的反应产生N-烷基氨基甲酸酯类似物,由Peterson等人(2006年)演示(Peterson, Houguang, & Ke, 2006)。这类反应在有机化学和制药中是基础性的。
聚合和材料科学
异氰酸酯在聚合科学中起着关键作用。例如,具有光学功能的异氰酸酯的阴离子聚合已被研究,突出它们在合成具有独特性能的聚异氰酸酯中的用途,如Shin等人(2001年)所示(Shin, Ahn, & Lee, 2001)。这项研究对开发具有特定光学特性的先进材料至关重要。
环境和分析应用
对类似于2-甲基-4-硝基苯基异氰酸酯的硝基苯酚化合物的生物降解已被研究用于环境修复。例如,Ralstonia sp. SJ98对3-甲基-4-硝基苯酚显示出趋化性和生物降解能力,暗示了在相关化合物的生物修复中的潜在应用(Bhushan et al., 2000)。
药理应用
虽然与2-甲基-4-硝基苯基异氰酸酯没有直接关联,但已合成并评估了相关化合物作为抗炎和镇痛剂的潜力,如Fakhr等人(2009年)所示(Fakhr et al., 2009)。这表明硝基苯基异氰酸酯在药物化学中的广泛相关性。
作用机制
Target of Action
It’s known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Methyl-4-nitrophenyl isocyanate, like other isocyanates, possesses a reactive isocyanate group (-NCO). This group can undergo reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines
Biochemical Pathways
Isocyanates are known to be involved in the synthesis of polyurethane polymers .
Pharmacokinetics
The compound’s boiling point is 168 °c/23 mmhg (lit) and its melting point is 81-84 °C (lit) . These properties may influence its bioavailability.
Result of Action
It’s known that isocyanates can cause irritation to the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrophenyl isocyanate. For instance, exposure to moist air or water can affect the stability of isocyanates . The compound should be stored at a temperature of 2-8°C .
生化分析
Biochemical Properties
2-Methyl-4-nitrophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isocyanate group reacts with nucleophilic amino acid residues such as lysine, serine, and cysteine, forming stable urea or thiourea linkages . This interaction can alter the activity of enzymes and proteins, making 2-Methyl-4-nitrophenyl isocyanate a valuable tool in studying protein function and enzyme mechanisms.
Cellular Effects
The effects of 2-Methyl-4-nitrophenyl isocyanate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis . Additionally, 2-Methyl-4-nitrophenyl isocyanate can induce oxidative stress and apoptosis in certain cell types, highlighting its potential as a cytotoxic agent.
Molecular Mechanism
At the molecular level, 2-Methyl-4-nitrophenyl isocyanate exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, 2-Methyl-4-nitrophenyl isocyanate can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-nitrophenyl isocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture and light . Long-term studies have shown that 2-Methyl-4-nitrophenyl isocyanate can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-nitrophenyl isocyanate vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, 2-Methyl-4-nitrophenyl isocyanate can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These findings underscore the importance of dose optimization in experimental studies.
Metabolic Pathways
2-Methyl-4-nitrophenyl isocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, 2-Methyl-4-nitrophenyl isocyanate can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further modify cellular proteins and DNA.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-nitrophenyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms . This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of 2-Methyl-4-nitrophenyl isocyanate is also affected by its lipophilicity and the presence of cellular barriers such as the blood-brain barrier.
Subcellular Localization
The subcellular localization of 2-Methyl-4-nitrophenyl isocyanate is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, 2-Methyl-4-nitrophenyl isocyanate can accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy production, respectively.
属性
IUPAC Name |
1-isocyanato-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFUPBIPMLIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401678 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56309-59-2 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


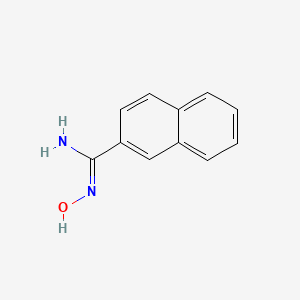
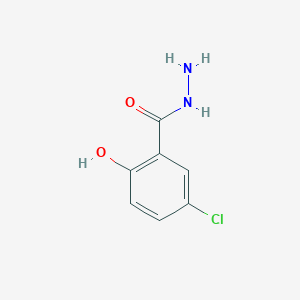
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
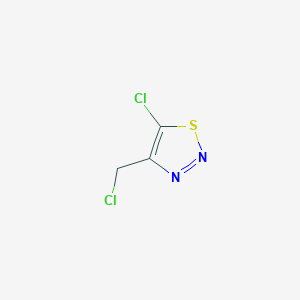

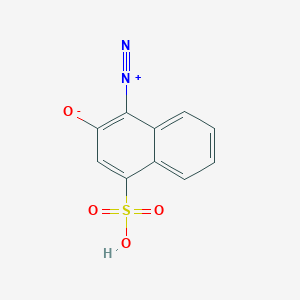
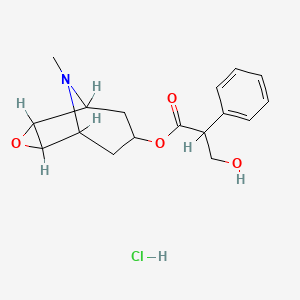

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)

